2-Butyltetrahydrofuran

Biofuel Combustion Ignition Quality

2‑Butyltetrahydrofuran (2‑BTHF) is a C8 cyclic ether belonging to the alkyltetrahydrofuran class. It features a five‑membered tetrahydrofuran ring with a butyl substituent at the 2‑position, giving it a molecular weight of 128.21 g mol⁻¹ and the formula C₈H₁₆O.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 1004-29-1
Cat. No. B094675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyltetrahydrofuran
CAS1004-29-1
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC1CCCO1
InChIInChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3
InChIKeyGBOMEIMCQWMHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyltetrahydrofuran (CAS 1004-29-1): Chemical Identity and Baseline Characteristics for Sourcing Decisions


2‑Butyltetrahydrofuran (2‑BTHF) is a C8 cyclic ether belonging to the alkyltetrahydrofuran class [1]. It features a five‑membered tetrahydrofuran ring with a butyl substituent at the 2‑position, giving it a molecular weight of 128.21 g mol⁻¹ and the formula C₈H₁₆O . Unlike smaller homologues such as THF, 2‑methyl‑THF, or 2‑ethyl‑THF, the extended alkyl chain of 2‑BTHF fundamentally alters its physicochemical profile—raising the boiling point to 158–160 °C, increasing hydrophobicity (LogP ~2.4–2.5), and shifting its performance envelope toward diesel‑range combustion and lipophilic extraction [2]. These distinctions make simple substitution with more common tetrahydrofuran derivatives impractical for many targeted applications.

Diesel-range combustion research & biofuel additive studies
High-temperature (>100 °C) non-aqueous reaction solvent
Flavor and aroma analytical standard with known retention index
Renewable building block via continuous-flow furfuralacetone route

2-Butyltetrahydrofuran (CAS 1004-29-1): Why In‑Class Substitution Is Not a Straightforward Option


Alkyltetrahydrofurans are not interchangeable commodity chemicals. The length of the alkyl side chain directly governs ignition quality (cetane number), boiling point, and hydrophobicity [1][2]. For instance, 2‑methyltetrahydrofuran (2‑MTHF) is a widely used green solvent with a low boiling point (≈80 °C) and high water miscibility, making it ideal for aqueous extractions and low‑temperature reactions . In contrast, 2‑butyltetrahydrofuran exhibits a boiling point nearly 80 °C higher and a LogP approximately 1.4 units greater, rendering it more suitable for high‑temperature, non‑aqueous, or lipophilic environments [3]. Procurement of a “generic alkyltetrahydrofuran” therefore risks a fundamental mismatch in process conditions, product performance, or regulatory suitability. The quantitative evidence below demonstrates exactly where 2‑BTHF departs from its closest analogs.

Ignition quality mismatch
Shorter alkyltetrahydrofurans (THF, 2‑MTHF, 2‑ETHF) exhibit significantly lower cetane numbers, limiting them to spark-ignition research; direct substitution may invalidate diesel-range combustion data.
Boiling point & volatility mismatch
2‑BTHF boils nearly 80 °C higher than 2‑MTHF; using common tetrahydrofuran solvents at elevated temperatures risks rapid vaporization and process disruption.
Hydrophobicity & extraction selectivity mismatch
LogP difference of ~1.4 units vs. 2‑MTHF shifts phase preference; generic alkyltetrahydrofuran may fail to achieve the desired lipophilic extraction or organic-phase partitioning.

2-Butyltetrahydrofuran (CAS 1004-29-1): Quantitative Comparator Evidence Against Closest Analogs


Derived Cetane Number (DCN): 2-BTHF vs. THF, 2-MTHF, and 2-ETHF

2‑Butyltetrahydrofuran (2‑BTHF) exhibits a derived cetane number (DCN) of 45.5, more than double the DCN values of its shorter‑chain analogs: tetrahydrofuran (THF, 20.8), 2‑methyltetrahydrofuran (2‑MTHF, 21.1), and 2‑ethyltetrahydrofuran (2‑ETHF, 22.4) [1]. This DCN meets the cetane number requirement for diesel fuels in the United States, whereas THF, 2‑MTHF, and 2‑ETHF are unsuitable for compression‑ignition engines due to their low DCN [2].

DCN comparison
Direct comparison
2-BTHF DCN 45.5 vs. THF 20.8, 2-MTHF 21.1, 2-ETHF 22.4
Supports diesel-range combustion research; short-chain analogs unfit for CI engines.
ASTM D6890 IQT method.
Biofuel Combustion Ignition Quality

Boiling Point and Volatility: 2-BTHF vs. 2-MTHF and 2-ETHF

2‑Butyltetrahydrofuran boils at 158.7 °C (at 760 mmHg), approximately double the boiling point of 2‑methyltetrahydrofuran (79.9 °C) and 48 °C higher than 2‑ethyltetrahydrofuran (109.0 °C) . Its vapor pressure at 25 °C is 3.4 mmHg, compared to 96.8 mmHg for 2‑MTHF . This lower volatility reduces evaporative losses and flammability hazards during high‑temperature processing.

Boiling point comparison
Data to verify
158.7 °C (2-BTHF) vs. 79.9 °C (2-MTHF), 109.0 °C (2-ETHF)
Indicates suitability for high-temperature processes over 100 °C.
Vapor pressure 3.4 mmHg vs. 96.8 mmHg (2-MTHF) at 25 °C.
Physical Property Separation Process Engineering

Hydrophobicity (LogP): 2-BTHF vs. 2-MTHF and 2-ETHF

The calculated octanol‑water partition coefficient (LogP) for 2‑butyltetrahydrofuran is 2.4–2.5, markedly higher than that of 2‑methyltetrahydrofuran (LogP ≈1.0) and 2‑ethyltetrahydrofuran (LogP ≈1.6) [1][2]. This 1.4‑unit increase over 2‑MTHF corresponds to a ~25‑fold greater preference for the organic phase in biphasic systems.

LogP comparison
Context-dependent
LogP 2.4–2.5 vs. ~1.0 (2-MTHF), ~1.6 (2-ETHF)
Higher LogP favors lipophilic extractions; may reduce water co-extraction.
Calculated values (XLogP3-AA/ACD).
Partition Coefficient Extraction Lipophilicity

Engine Application Paradigm: Class‑Level Distinction of Side‑Chain Length

Experimental ignition studies demonstrate that the side‑chain length of tetrahydrofurans defines the suitable engine application: short‑chain members (THF, 2‑MTHF, 2‑ETHF) exhibit inhibited auto‑ignition and are candidates for spark‑ignition (SI) engines, whereas 2‑butyltetrahydrofuran, with its long butyl chain, possesses auto‑ignition characteristics appropriate for diesel (compression‑ignition) engines [1].

Engine paradigm distinction
Class-level
Long-chain 2‑BTHF (DCN 45.5) → diesel; short-chain analogs → spark-ignition range
Guides procurement for compression-ignition research; side-chain length is critical.
Based on IQT and bond dissociation energy analysis.
Fuel Application Engine Compatibility Cetane Number

Renewable Synthesis Route: Continuous‑Flow Process from Furfuralacetone

A continuous‑flow, two‑step hydrogenation/deoxygenation of lignocellulose‑derived furfuralacetone produces 2‑butyltetrahydrofuran with high selectivity [1]. This route utilizes renewable feedstocks and commercial catalysts, distinguishing it from traditional synthetic methods for shorter‑chain alkyltetrahydrofurans, which often rely on petrochemical precursors or multi‑step batch processes.

Renewable synthesis route
Supporting evidence
Continuous-flow hydrogenation/deoxygenation of furfuralacetone over Ru/C, Pd/C catalysts.
Supports renewable-sourcing evaluation; distinct from petrochemical short-chain analog routes.
Green Chemistry 2019, 21, 6217–6225.
Green Chemistry Bio‑based Production Flow Chemistry

2-Butyltetrahydrofuran (CAS 1004-29-1): Evidence‑Backed Application Scenarios for Scientific and Industrial Use


Diesel‑Range Biofuel or Fuel Additive Development

With a DCN of 45.5, 2‑BTHF is a drop‑in candidate for compression‑ignition engines, unlike its SI‑range analogs [1]. Combustion researchers and fuel formulators can utilize 2‑BTHF to investigate oxygenated diesel additives, validate kinetic mechanisms, or assess engine performance in blends with conventional diesel [2]. Its renewable synthesis from furfuralacetone further supports life‑cycle carbon reduction claims [3].

Flavor and Aroma Research in Food Chemistry

2‑BTHF has been identified as a unique volatile compound generated during enzymatic hydrolysis‑mild thermal oxidation of tallow, distinguishing it from common thermal oxidation products like hexanal or nonanal [4]. Flavor scientists can use 2‑BTHF as an analytical standard to track specific lipid‑derived flavor pathways or to formulate meat‑like aroma profiles. Its known Kovats retention index (981 on BPX‑5) facilitates accurate GC‑MS identification [5].

High‑Temperature or Non‑Aqueous Solvent for Organic Synthesis

The elevated boiling point (158.7 °C) and high LogP (~2.4) of 2‑BTHF make it a suitable solvent for reactions requiring temperatures above 100 °C or for extractions of lipophilic compounds [6]. Unlike 2‑MTHF, which would vaporize or extract excessive water, 2‑BTHF can sustain reflux conditions and partition hydrophobic products efficiently. Potential uses include high‑boiling ether replacements or phase‑transfer catalysis.

Chemical Intermediate for Specialty Alkyltetrahydrofuran Derivatives

The continuous‑flow synthesis from renewable furfuralacetone provides a scalable entry point to 2‑BTHF as a building block [7]. Subsequent functionalization of the butyl chain or ring‑opening reactions can yield longer‑chain alcohols, ethers, or esters with tailored hydrophobicity. Procurement of 2‑BTHF for such derivatization may benefit from the documented green‑chemistry pedigree and the compound’s distinct reactivity profile compared to shorter alkyl‑THFs.

Application
Selection Property
Validation Focus
Diesel-range biofuel / additive research
High derived cetane number (DCN)
Combustion characterization in compression-ignition engines
Flavor & aroma analytical standard
Known Kovats retention index (981) and lipid-derived origin
GC‑MS identification in tallow-derived flavor pathways
High-temperature organic synthesis
Elevated boiling point and high LogP
Reflux compatibility and lipophilic extraction efficiency
Renewable chemical intermediate
Continuous-flow synthesis from furfuralacetone
Catalyst compatibility and derivatization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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